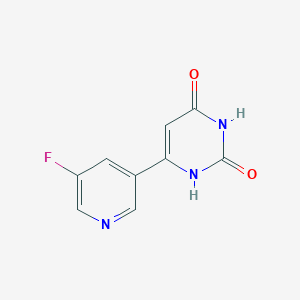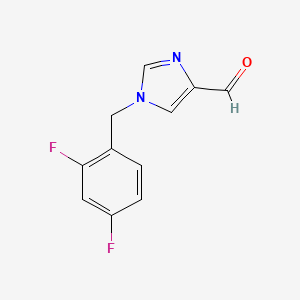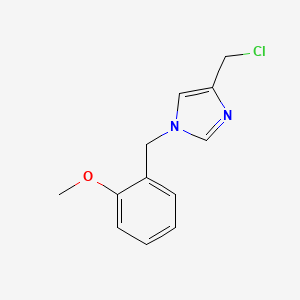
4-(chloromethyl)-1-(2-methoxybenzyl)-1H-imidazole
Descripción general
Descripción
4-(chloromethyl)-1-(2-methoxybenzyl)-1H-imidazole is a useful research compound. Its molecular formula is C12H13ClN2O and its molecular weight is 236.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antimycobacterial Activity
- Imidazole derivatives, including those structurally similar to 4-(chloromethyl)-1-(2-methoxybenzyl)-1H-imidazole, have been synthesized and shown potential in antimicrobial activities. For instance, a study by (Maheta, Patel, & Naliapara, 2012) prepared imidazole derivatives with significant antimicrobial properties.
- Another research focused on imidazole derivatives for their antimycobacterial activities. These compounds, which mimic parts of the structure of potent antimycobacterial agents, showed in vitro effectiveness against mycobacterial strains (Miranda & Gundersen, 2009).
Cytotoxicity and Antibacterial Studies
- Research by (Patil et al., 2010) explored the cytotoxicity and antibacterial properties of imidazole derivatives. These compounds, upon testing, showed high antibacterial activity and were evaluated for their cytotoxic effects on certain cell lines.
Spectroscopic Analysis and Molecular Docking
- A study by (Thomas et al., 2018) provided a solvent-free synthesis of imidazole derivatives followed by extensive spectroscopic characterization. Their molecular docking investigation showed antimicrobial activity against certain bacterial strains.
Lipase and α-Glucosidase Inhibition
- Imidazole derivatives were synthesized and tested for their potential in inhibiting lipase and α-glucosidase. This study indicates the potential therapeutic applications of these compounds in metabolic disorders (Bekircan, Ülker, & Menteşe, 2015).
Corrosion Inhibition Efficacy
- Research on imidazole derivatives has also extended to their application in corrosion inhibition. These compounds showed significant efficacy in protecting metals in acidic solutions, indicating their potential as corrosion inhibitors (Prashanth et al., 2021).
Propiedades
IUPAC Name |
4-(chloromethyl)-1-[(2-methoxyphenyl)methyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-16-12-5-3-2-4-10(12)7-15-8-11(6-13)14-9-15/h2-5,8-9H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVATZOHSFZYAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C=C(N=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1474741.png)
![2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid 5,5-dioxide](/img/structure/B1474742.png)
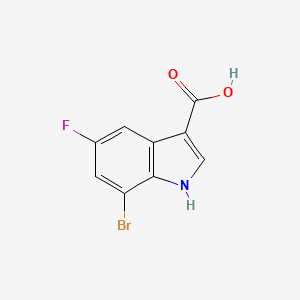
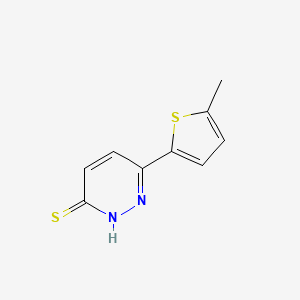
![N1-{furo[3,2-c]pyridin-4-yl}ethane-1,2-diamine](/img/structure/B1474745.png)
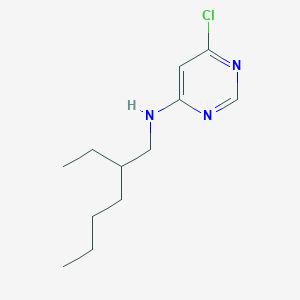
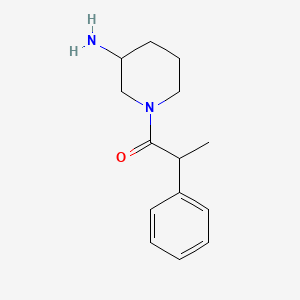
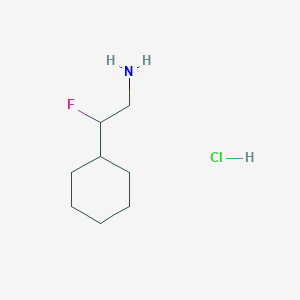
![(2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol](/img/structure/B1474753.png)
![3-(Aminomethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1474756.png)

![(1S,2S)-2-[(2-methyloxolan-3-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474759.png)
